AN7973

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

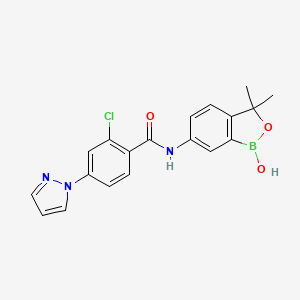

IUPAC Name |

2-chloro-N-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-4-pyrazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BClN3O3/c1-19(2)15-7-4-12(10-16(15)20(26)27-19)23-18(25)14-6-5-13(11-17(14)21)24-9-3-8-22-24/h3-11,26H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSVAUWJLCQPHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)N4C=CC=N4)Cl)C(O1)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of AN7973 in Trypanosoma brucei: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AN7973 is a benzoxaborole compound with potent trypanocidal activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its primary molecular target and the downstream cellular consequences. The information presented herein is intended to support further research and development of novel antitrypanosomal therapies.

Core Mechanism of Action: Inhibition of mRNA Processing

The primary mechanism of action of this compound in Trypanosoma brucei is the inhibition of messenger RNA (mRNA) processing, a critical step in gene expression unique to kinetoplastids.[1][2][3][4] In these organisms, genes are transcribed as long polycistronic precursor mRNAs, which must be processed into individual mature mRNAs. This processing involves two coupled reactions: trans-splicing and polyadenylation.[1]

This compound disrupts this essential pathway by inhibiting trans-splicing. This inhibition is observed rapidly, within one hour of drug exposure, and is characterized by the loss of the Y-shaped splicing intermediate, a key indicator of active trans-splicing. The consequence of this inhibition is a significant reduction in the levels of mature mRNA, which in turn leads to a cessation of protein synthesis and ultimately, parasite death.

Molecular Target: Cleavage and Polyadenylation Factor 3 (CPSF3)

-

Overexpression Studies: Overexpression of T. brucei CPSF3 in trypanosomes results in a three-fold increase in the 50% effective concentration (EC50) of this compound, indicating that higher levels of the target protein can overcome the inhibitory effect of the drug.

-

Molecular Modeling: Computational modeling suggests that this compound can feasibly bind to and inhibit the active site of CPSF3.

-

Genetic Validation: Genome-scale gain-of-function library screening has independently identified CPSF3 as the target of benzoxaboroles.

While CPSF3 is the primary target, it is possible that the mode of action of oxaboroles like this compound may extend beyond CPSF3 inhibition, as prolonged selection for resistance in the presence of the drug resulted in only a modest 1.5-fold increase in resistance.

Downstream Cellular Effects

The inhibition of mRNA processing by this compound triggers a cascade of downstream cellular events:

-

Accumulation of Peri-nuclear Granules: Treatment with this compound leads to the formation of peri-nuclear granules, a characteristic cellular response to splicing inhibition in trypanosomes.

-

Inhibition of Protein Synthesis: The depletion of mature mRNAs directly results in a dramatic decrease in the synthesis of new proteins. This effect is observable after approximately four hours of this compound exposure.

-

Metabolomic Changes: Prolonged treatment with this compound causes alterations in the parasite's metabolome, including an increase in S-adenosyl methionine (SAM) and methylated lysine. This suggests a potential link between the inhibition of mRNA processing and cellular methylation pathways.

Quantitative Data

The following table summarizes the available quantitative data on the efficacy of this compound against various Trypanosoma species.

| Parameter | Species/Strain | Value | Reference |

| EC50 | Trypanosoma brucei | 20-80 nM | |

| Trypanosoma brucei (Lister 427) | 22.9 nM | ||

| Trypanosoma congolense (in vitro) | 84 nM | ||

| Trypanosoma vivax (ex vivo) | 215 nM | ||

| Resistance | T. brucei overexpressing CPSF3 | 3-fold increase in EC50 | |

| T. brucei (prolonged selection) | 1.5-fold resistance |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Analysis of Splicing Intermediates (Y-Structure)

The inhibition of trans-splicing is monitored by detecting the Y-shaped splicing intermediate.

-

Principle: The Y-structure is a transient RNA species formed during trans-splicing. Its presence indicates active splicing, while its absence suggests inhibition.

-

Methodology:

-

T. brucei cultures are treated with this compound for various time points.

-

Total RNA is extracted from the treated and untreated cells.

-

A primer extension assay is performed using a primer that specifically anneals to the spliced leader RNA.

-

The extension products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.

-

The disappearance of the band corresponding to the Y-structure intermediate in this compound-treated samples indicates splicing inhibition.

-

Protein Synthesis Assay

The effect of this compound on protein synthesis is quantified using radiolabeled amino acids.

-

Principle: The incorporation of a radiolabeled amino acid, such as [³⁵S]-methionine, into newly synthesized proteins is measured. A decrease in incorporation indicates inhibition of protein synthesis.

-

Methodology:

-

T. brucei cells are incubated with this compound (typically at 10x EC50) for different durations.

-

The cells are then washed and incubated for a short period (e.g., 30 minutes) with [³⁵S]-methionine.

-

Following the pulse-labeling, the cells are lysed, and the total protein is precipitated.

-

The proteins are separated by SDS-PAGE, and the incorporated radioactivity is detected by autoradiography.

-

A Coomassie-stained gel is used as a loading control.

-

Northern Blot Analysis of mRNA Levels

The impact of this compound on specific mRNA transcripts is assessed by Northern blotting.

-

Principle: This technique is used to detect and quantify specific RNA molecules in a sample. It can reveal the accumulation of unprocessed polycistronic transcripts and the depletion of mature mRNAs.

-

Methodology:

-

RNA is extracted from this compound-treated and control T. brucei cells.

-

The RNA is separated by size using denaturing agarose gel electrophoresis.

-

The separated RNA is transferred to a membrane.

-

The membrane is hybridized with a labeled probe specific for a gene of interest, such as β-tubulin, or a probe for the spliced leader sequence to detect total mRNA.

-

The accumulation of larger, unprocessed bi-, tri-, and tetra-cistronic tubulin transcripts and a decrease in the mature mRNA signal are indicative of splicing inhibition.

-

CPSF3 Overexpression and Resistance Testing

The role of CPSF3 as the target of this compound is confirmed through overexpression studies.

-

Principle: If a drug's efficacy is diminished by the increased expression of a particular protein, that protein is likely the drug's target.

-

Methodology:

-

A construct for the inducible overexpression of CPSF3 (often with a tag like GFP for detection) is introduced into T. brucei.

-

The expression of the tagged CPSF3 is induced (e.g., with tetracycline).

-

The EC50 of this compound is determined for both the induced (overexpressing) and uninduced (wild-type level) cells.

-

A significant increase in the EC50 in the overexpressing cells validates CPSF3 as the target.

-

Visualizations

Signaling Pathway of this compound Action

References

- 1. Clinically relevant benzoxaboroles inhibit mRNA processing in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture and Mechanism of AN7973: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure, mechanism of action, and relevant experimental data for AN7973, a promising anti-parasitic agent. Designed for researchers, scientists, and drug development professionals, this document consolidates key information into a structured format, featuring detailed experimental protocols and visual representations of its biological pathways.

Chemical Structure of this compound

This compound is a benzoxaborole derivative, specifically a 6-carboxamide benzoxaborole.[1][2] Its unique structure, featuring a boron-heterocyclic core, is central to its biological activity.

Chemical Formula: C19H17BClN3O3[2]

Molecular Weight: 381.62 g/mol [2]

Canonical SMILES: ClC1=CC(N2C=CC=N2)=CC=C1C(NC3=CC=C(C(C)(C)OB4O)C4=C3)=O[2]

Mechanism of Action: Inhibition of mRNA Processing

This compound exerts its anti-parasitic effects by disrupting a fundamental cellular process in kinetoplastids: mRNA processing. In these organisms, genes are transcribed into long polycistronic precursor mRNAs, which must be processed into individual mature mRNAs through trans-splicing and polyadenylation.

This compound's primary target is the cleavage and polyadenylation specificity factor 3 (CPSF3), also known as CPSF73. By inhibiting this essential endonuclease, this compound effectively halts the maturation of mRNA. This leads to a rapid reduction in mature mRNA levels and a subsequent cessation of protein synthesis, ultimately resulting in parasite death.

The key steps in the signaling pathway affected by this compound are visualized in the diagram below:

Caption: Mechanism of action of this compound in kinetoplastid parasites.

In Vitro and In Vivo Efficacy

This compound has demonstrated significant potency against various trypanosome species both in laboratory settings and in animal models.

| Parameter | Organism | Value | Reference |

| In vitro Potency | T. congolense | Potent | |

| In vivo Efficacy (mice) | T. congolense | Cure with a single 10 mg/kg i.p. dose | |

| In vivo Efficacy (goats) | T. congolense | Cure with a single 10 mg/kg bolus injection | |

| In vivo Efficacy (goats) | T. vivax | Cure with two 10 mg/kg intramuscular injections |

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are outlined below.

Inhibition of trans-splicing Assay

This protocol is based on the detection of the Y-structure splicing intermediate, a hallmark of active trans-splicing.

Objective: To determine the effect of this compound on trans-splicing in Trypanosoma brucei.

Methodology:

-

Cell Culture: Cultivate bloodstream form T. brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.

-

Drug Treatment: Incubate trypanosomes with a specific concentration of this compound (e.g., 5x EC50) for various time points (e.g., 0, 1, 2, 4 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable method, such as TRIzol reagent, following the manufacturer's instructions.

-

Primer Extension Analysis:

-

Design a radiolabeled primer complementary to the spliced leader RNA (SL RNA).

-

Perform a primer extension reaction using the extracted total RNA as a template.

-

Analyze the reaction products on a denaturing polyacrylamide gel.

-

-

Data Analysis: The disappearance of the band corresponding to the Y-structure splicing intermediate indicates the inhibition of trans-splicing.

Protein Synthesis Inhibition Assay

This protocol measures the rate of new protein synthesis in the presence of this compound.

Objective: To assess the impact of this compound on protein synthesis in trypanosomes.

Methodology:

-

Cell Culture and Drug Treatment: Treat T. brucei with this compound as described in the trans-splicing assay.

-

Metabolic Labeling:

-

During the last 30 minutes of the incubation period, add [35S]-methionine to the culture medium.

-

This will label newly synthesized proteins.

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells and lyse them in a suitable buffer.

-

Measure the total protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Autoradiography:

-

Separate the radiolabeled proteins by SDS-polyacrylamide gel electrophoresis.

-

Dry the gel and expose it to an X-ray film or a phosphorimager screen.

-

-

Data Analysis: A reduction in the intensity of the radiolabeled protein bands in this compound-treated samples compared to the control indicates inhibition of protein synthesis.

Conclusion

This compound represents a significant advancement in the development of anti-parasitic drugs. Its well-defined chemical structure and specific mechanism of action, targeting the essential mRNA processing machinery in kinetoplastids, make it a compelling candidate for further investigation and potential therapeutic application. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the collective effort to combat parasitic diseases.

References

AN7973: A Technical Overview of its Discovery and Development as a Trypanocidal Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the discovery, history, and mechanism of action of AN7973, a benzoxaborole compound investigated as a potential treatment for trypanosomiasis.

Introduction

Kinetoplastid parasites, including trypanosomes, are responsible for significant human and animal diseases, such as Human African Trypanosomiasis (HAT) and Animal African Trypanosomiasis (AAT). The limitations of existing therapies, including toxicity and emerging resistance, have driven the search for novel drug candidates. The benzoxaborole class of compounds has emerged as a promising source of new anti-trypanosomal agents. This compound was identified as an early candidate for treating veterinary trypanosomosis, particularly infections caused by Trypanosoma congolense and Trypanosoma vivax in cattle.[1][2][3][4][5] It also served as a backup candidate for SCYX-7158 (acoziborole) for the treatment of HAT.

Discovery and Preclinical Development History

This compound was selected as a potential veterinary drug from a series of 7-carboxamido-benzoxaboroles, which are structurally related to acoziborole (AN5568/SCYX-7158), a compound currently in clinical trials for human sleeping sickness. The initial selection of this compound was based on its potent in vitro activity against T. congolense and its ability to cure infected mice with a single dose.

Proof-of-concept studies were conducted in goat and cattle models of infection. While this compound showed excellent efficacy against T. congolense, its effectiveness against T. vivax was significantly lower. A single 10 mg/kg intramuscular injection was sufficient to cure cattle of T. congolense infection. However, even with two injections at the same dose, it failed to consistently cure T. vivax infections. This lower efficacy against T. vivax ultimately precluded its development as a commercially viable treatment for bovine trypanosomosis, leading to its replacement by a more advanced candidate, AN11736.

Despite its discontinuation for veterinary use, research into this compound has been pivotal in validating a novel drug target in trypanosomes. More recently, this compound has been repositioned and identified as a potent drug candidate for treating cryptosporidiosis, a diarrheal disease caused by the parasite Cryptosporidium.

Mechanism of Action

The primary trypanocidal mechanism of this compound is the inhibition of mRNA processing. In kinetoplastids like Trypanosoma, transcription is polycistronic, meaning multiple genes are transcribed into a single long pre-mRNA. Individual mature mRNAs are then generated through a process involving trans-splicing and polyadenylation.

Treatment of Trypanosoma brucei with this compound leads to a rapid inhibition of trans-splicing within an hour. This results in a decrease in mature mRNA levels, the accumulation of peri-nuclear granules typical of splicing inhibition, and a subsequent halt in protein synthesis.

The molecular target of this compound has been identified as the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an endonuclease essential for mRNA processing. Overexpression of CPSF3 in T. brucei resulted in a three-fold increase in the EC50 value for this compound, indicating that the compound directly or indirectly targets this enzyme. Molecular modeling further supports the feasibility of this compound binding to and inhibiting CPSF3. This validation of mRNA processing as a druggable pathway in trypanosomes is a key outcome of the research on this compound.

Caption: Proposed mechanism of action for this compound in Trypanosoma.

Quantitative Data

| Trypanosome Species | Assay Type | EC50 Value (nM) |

| T. congolense | In vitro | 84 |

| T. vivax | Ex vivo | 215 |

| T. brucei | In vitro | 20 - 80 |

| Data sourced from. |

| Animal Model | Parasite Isolate | Dose | Route | Outcome |

| Mouse | T. congolense | 10 mg/kg (single dose) | i.p. | Cured 5/5 mice |

| Goat | T. congolense | 10 mg/kg (single dose) | i.m. | Cured |

| Goat | T. vivax | 10 mg/kg (single dose) | i.m. | Not cured (0/4) |

| Goat | T. vivax | 10 mg/kg (two doses) | i.m. | Cured |

| Cattle | T. congolense (drug-resistant) | 10 mg/kg (single dose) | i.m. | Cured 3/3 cattle |

| Cattle | T. vivax (drug-resistant) | 10 mg/kg (single dose) | i.m. | Not cured (0/3) |

| Cattle | T. vivax (drug-resistant) | 10 mg/kg (two doses) | i.m. | Cured 1/2 cattle |

| Data sourced from. |

Experimental Protocols

-

Cell Culture: Bloodstream-form Trypanosoma brucei are cultured to a density of approximately 5x10⁶ cells/mL.

-

Drug Treatment: Cells are incubated with this compound at a concentration equivalent to 10x its EC50 value for varying time points (e.g., 0, 1, 2, 4, 6, 8 hours). A control group with no drug is run in parallel.

-

Pulse Labeling: During the last 30 minutes of each time point, [³⁵S]-methionine is added to the culture medium to label newly synthesized proteins.

-

Cell Lysis: After incubation, cells are harvested by centrifugation, washed, and lysed in a suitable buffer.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

Electrophoresis: Equal amounts of protein from each sample are separated by denaturing polyacrylamide gel electrophoresis (SDS-PAGE).

-

Autoradiography: The gel is dried and exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled proteins. The intensity of the bands corresponds to the rate of protein synthesis. A reduction in band intensity in drug-treated samples compared to the control indicates inhibition of protein synthesis.

Caption: Workflow for the protein synthesis inhibition assay.

-

Animal Selection: Healthy female Canarian goats, weighing between 12-35 kg and at least four months old, are selected for the study.

-

Acclimatization: Animals are acclimatized to the experimental conditions.

-

Infection: Goats are experimentally infected with either T. congolense or T. vivax. The infection is monitored by checking for the presence of parasites in the blood.

-

Drug Administration: Once the infection is established (parasitemia is confirmed), this compound is administered intramuscularly (i.m.). For T. congolense, a single bolus dose of 10 mg/kg is given. For T. vivax, both single and double dose (administered 24 hours apart) regimens of 10 mg/kg are tested.

-

Monitoring: Following treatment, the animals are monitored daily for clinical signs and parasitemia for a defined period (e.g., up to 60 days) to assess for cure, relapse, or treatment failure.

-

Outcome Assessment: A cure is defined as the permanent absence of detectable parasites in the blood for the duration of the follow-up period.

Caption: The discovery and development workflow of this compound for AAT.

Conclusion

This compound is a trypanocidal benzoxaborole that demonstrated significant promise in the early stages of its development. The investigation into its mechanism of action was a scientific success, providing crucial chemical validation for mRNA processing, specifically the endonuclease CPSF3, as a viable drug target in trypanosomes. However, its development as a veterinary therapeutic was halted due to insufficient efficacy against T. vivax in large animal models. The history of this compound serves as an important case study in drug development, highlighting how a compound that does not reach the market can still provide invaluable biological insights that pave the way for future therapeutic strategies.

References

- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]

- 5. biorxiv.org [biorxiv.org]

AN7973: A Technical Guide to its Inhibition of Kinetoplastid mRNA Processing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kinetoplastid parasites, including Trypanosoma and Leishmania species, are responsible for a significant global disease burden in both humans and livestock.[1][2][3] The unique mechanism of mRNA maturation in these organisms, known as trans-splicing, presents a promising target for novel chemotherapeutics.[2][4] The benzoxaborole compound AN7973 has emerged as a potent inhibitor of this crucial process. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Mechanism of Action: Targeting CPSF3 to Disrupt mRNA Maturation

In kinetoplastids, genes are transcribed as long polycistronic precursor mRNAs, which must be processed into individual, mature mRNAs. This involves two coupled reactions: trans-splicing at the 5' end and polyadenylation at the 3' end. This compound exerts its trypanocidal activity by inhibiting a key enzyme in this process: the Cleavage and Polyadenylation Specificity Factor subunit 3 (CPSF3), an endonuclease responsible for cleaving the pre-mRNA to create the substrate for polyadenylation.

Treatment of Trypanosoma brucei with this compound leads to a rapid inhibition of trans-splicing, observable within one hour. This is evidenced by the loss of the "Y-structure" splicing intermediate, a hallmark of active trans-splicing. Consequently, there is a reduction in mature mRNA levels and an accumulation of unprocessed polycistronic transcripts. This disruption of mRNA processing ultimately leads to a cessation of protein synthesis and parasite death. While CPSF3 is the primary target, some evidence suggests that the mode of action of oxaboroles targeting mRNA processing may extend beyond CPSF3 inhibition alone.

dot

Caption: this compound inhibits the CPSF3 endonuclease, disrupting coupled trans-splicing and polyadenylation of pre-mRNA, which ultimately blocks protein synthesis and leads to parasite death.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified against various Trypanosoma species. The data highlights its efficacy and provides insights into resistance mechanisms.

| Parameter | Organism | Value | Notes | Reference |

| EC50 | Trypanosoma brucei (bloodstream form) | 20–80 nM | In vitro | |

| EC50 | Trypanosoma brucei (procyclic form) | 5-10 times higher than bloodstream form | In vitro | |

| EC50 | Trypanosoma congolense | 84 nM | In vitro | |

| EC50 | Trypanosoma vivax | 215 nM | Ex vivo | |

| EC50 Shift | T. brucei with CPSF3 overexpression | 3-fold increase | Indicates CPSF3 as a target | |

| Resistance | Prolonged selection in this compound | 1.5-fold increase | Suggests other factors may be involved in resistance |

Key Experimental Protocols

The following sections outline the methodologies used to elucidate the mechanism of action of this compound.

Determination of EC50 Values

Objective: To quantify the concentration of this compound required to inhibit the growth of trypanosomes by 50%.

Methodology:

-

Cell Culture: Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C with 5% CO2.

-

Drug Dilution: A serial dilution of this compound is prepared in the culture medium.

-

Assay Setup: Parasites are seeded into 96-well plates at a density of 2 x 104 cells/mL. The this compound dilutions are added to the wells.

-

Incubation: The plates are incubated for 48 hours.

-

Viability Assessment: Resazurin-based assays (e.g., AlamarBlue) are commonly used. Resazurin is added to each well and incubated for an additional 4-6 hours. The fluorescence, which is proportional to the number of viable cells, is measured using a plate reader.

-

Data Analysis: The fluorescence readings are normalized to untreated controls, and the EC50 values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response) with software such as GraphPad Prism.

Analysis of the Y-Structure Splicing Intermediate

Objective: To directly assess the effect of this compound on trans-splicing activity by measuring the levels of the Y-shaped splicing intermediate.

Methodology:

-

Treatment: T. brucei cultures are treated with this compound (typically at 10x EC50) for various time points (e.g., 0, 1, 2, 4 hours).

-

RNA Extraction: Total RNA is isolated from the treated and untreated parasite pellets using a standard method such as TRIzol reagent or a commercial kit.

-

Primer Extension: A radiolabeled (e.g., 32P) oligonucleotide primer complementary to a region downstream of the splice site in a highly expressed gene (e.g., tubulin) is annealed to the total RNA.

-

Reverse Transcription: Reverse transcriptase is used to extend the primer. The Y-structure intermediate will terminate the extension at the branch point, producing a specific-sized cDNA product.

-

Gel Electrophoresis and Autoradiography: The cDNA products are resolved on a denaturing polyacrylamide gel. The gel is then dried and exposed to X-ray film or a phosphorimager screen to visualize the radiolabeled products.

-

Quantification: The intensity of the band corresponding to the Y-structure is quantified using densitometry and normalized to a loading control.

dot

Caption: Experimental workflow for the analysis of the Y-structure splicing intermediate.

Northern Blot Analysis of mRNA Levels

Objective: To examine the effect of this compound on the levels of mature mRNA and unprocessed precursor transcripts.

Methodology:

-

RNA Preparation: Total RNA is extracted from this compound-treated and untreated trypanosomes as described above.

-

Gel Electrophoresis: The RNA is separated by size on a denaturing formaldehyde-agarose gel.

-

Blotting: The RNA is transferred from the gel to a nylon membrane.

-

Probe Preparation: A DNA or RNA probe specific to a gene of interest (e.g., tubulin or the spliced leader sequence) is labeled with a detectable marker (e.g., 32P or digoxigenin).

-

Hybridization: The membrane is incubated with the labeled probe in a hybridization buffer, allowing the probe to anneal to its complementary RNA sequence.

-

Washing and Detection: The membrane is washed to remove unbound probe, and the signal is detected by autoradiography or chemiluminescence, depending on the label used.

-

Analysis: A decrease in the band corresponding to mature mRNA and an accumulation of higher molecular weight bands (polycistronic precursors) indicates an inhibition of mRNA processing.

In Vitro Splicing Assay

Objective: To determine if this compound directly inhibits the splicing machinery in a cell-free system.

Methodology:

-

Extract Preparation: A whole-cell or nuclear extract is prepared from procyclic form T. brucei, which contains the active splicing machinery.

-

Substrate Preparation: A synthetic pre-mRNA substrate containing a splice acceptor site is transcribed in vitro.

-

Splicing Reaction: The extract is incubated with the pre-mRNA substrate, ATP, and other necessary cofactors in the presence of this compound or a vehicle control (DMSO).

-

RNA Analysis: The RNA from the reaction is extracted and analyzed by primer extension or RNase protection assay to detect the spliced product.

-

Interpretation: A reduction in the amount of spliced product in the presence of this compound indicates direct inhibition of the splicing machinery.

Metabolomic Analysis

Objective: To identify broader metabolic changes in trypanosomes upon treatment with this compound.

Methodology:

-

Sample Collection: T. brucei cultures are treated with this compound for a defined period (e.g., 5 hours). The metabolism is then rapidly quenched, and the cells are harvested.

-

Metabolite Extraction: Metabolites are extracted from the cell pellets using a solvent system, typically a mixture of methanol, acetonitrile, and water.

-

LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the metabolites and their fragmentation patterns.

-

Data Processing: The raw data is processed to identify and quantify the metabolites by comparing the experimental data to a library of known compounds.

-

Statistical Analysis: Statistical methods are used to identify metabolites that are significantly altered in the this compound-treated samples compared to the untreated controls.

Findings: Metabolomic analysis of this compound-treated trypanosomes revealed significant increases in S-adenosylmethionine (SAM) and methylated lysines, suggesting a link between splicing inhibition and cellular methylation pathways.

Conclusion

This compound is a potent trypanocidal agent that acts by inhibiting the essential process of mRNA trans-splicing. Its primary molecular target is the endonuclease CPSF3. The disruption of mRNA maturation leads to a cascade of events, culminating in the cessation of protein synthesis and parasite death. The experimental approaches detailed in this guide provide a framework for the continued investigation of this compound and other compounds targeting kinetoplastid mRNA processing, a validated and promising strategy for the development of new anti-parasitic drugs.

References

- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Efficacy of AN7973: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro studies on the efficacy of AN7973, a promising benzoxaborole-based compound. This compound has demonstrated significant activity against various parasites, particularly kinetoplastids and Cryptosporidium. This document outlines the compound's mechanism of action, summarizes key quantitative data, details experimental protocols, and provides visual representations of the affected cellular pathways and experimental workflows.

Executive Summary

This compound is a 6-carboxamide benzoxaborole that has been investigated for its therapeutic potential against neglected tropical diseases.[1] In vitro studies have revealed its potent trypanocidal activity, with a primary mechanism of action involving the disruption of mRNA processing in trypanosomes.[2][3][4][5] Specifically, this compound inhibits trans splicing, a crucial step in the maturation of all mRNAs in these parasites. The cleavage and polyadenylation factor subunit 3 (CPSF3) has been identified as a potential molecular target for this compound. Beyond its effects on trypanosomes, this compound has also been shown to be a potent inhibitor of Cryptosporidium species, blocking their intracellular development.

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified against several species of Trypanosoma. The following table summarizes the reported half-maximal effective concentration (EC50) values.

| Organism | EC50 (nM) | Reference |

| Trypanosoma congolense | 84 | |

| Trypanosoma vivax | 215 | |

| Trypanosoma brucei | 20-80 |

Experimental Protocols

This section details the methodologies employed in the key in vitro experiments to assess the efficacy and mechanism of action of this compound.

Trypanosome Cell Culture and Drug Susceptibility Assay

-

Cell Lines: Bloodstream-form Trypanosoma brucei, T. congolense, and T. vivax are used.

-

Culture Conditions: The parasites are cultured in appropriate media (e.g., HMI-9 for T. brucei) supplemented with fetal bovine serum, at 37°C in a 5% CO2 environment.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations for the assays.

-

Susceptibility Assay:

-

Parasites are seeded in 96-well plates at a specific density.

-

Serial dilutions of this compound are added to the wells.

-

The plates are incubated for a defined period (e.g., 48-72 hours).

-

A resazurin-based cell viability reagent is added to each well.

-

After further incubation, the fluorescence is measured to determine the number of viable parasites.

-

The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Analysis of mRNA Processing (trans-splicing)

-

Treatment: T. brucei cultures are treated with this compound at a concentration equivalent to 10 times its EC50 for varying durations (e.g., 0 to 9 hours).

-

RNA Extraction: Total RNA is extracted from the treated and untreated parasite pellets using a suitable RNA purification kit.

-

Northern Blot Analysis:

-

Equal amounts of total RNA are separated by denaturing agarose gel electrophoresis.

-

The RNA is transferred to a nylon membrane.

-

The membrane is hybridized with a radiolabeled oligonucleotide probe specific to the spliced leader (SL) RNA.

-

The signals are detected by autoradiography to visualize the SLRNA and any intermediates, such as the Y-structure, which is indicative of active trans-splicing.

-

Protein Synthesis Analysis

-

Metabolic Labeling:

-

T. brucei cells are treated with this compound (10x EC50).

-

At different time points, the cells are washed and incubated in a methionine-free medium.

-

[35S]-methionine is added to the culture to radiolabel newly synthesized proteins.

-

-

Protein Separation and Detection:

-

The cells are lysed, and the total protein is quantified.

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is stained (e.g., with Coomassie blue) to visualize total protein as a loading control.

-

The gel is then dried and exposed to an autoradiography film to detect the radiolabeled, newly synthesized proteins.

-

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Caption: Proposed mechanism of action of this compound in trypanosomes.

Caption: A generalized workflow for in vitro testing of this compound.

References

- 1. Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]

AN7973 Target Identification and Validation in Parasites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Target Identification in Trypanosoma brucei: Inhibition of mRNA Processing

Initial investigations into the mechanism of action of AN7973 in T. brucei revealed a rapid and potent inhibition of mRNA processing. In kinetoplastids, transcription is polycistronic, meaning multiple genes are transcribed into a single pre-mRNA molecule. Individual mRNAs are then generated through a process of trans-splicing, where a short spliced leader (SL) sequence is added to the 5' end of each mRNA, coupled with the polyadenylation of the preceding transcript.

Treatment of T. brucei with this compound was found to disrupt this essential process within an hour, leading to a decrease in mature mRNA levels and a halt in protein synthesis. This was evidenced by the loss of the Y-structure splicing intermediate, a hallmark of trans-splicing.

Identification of CPSF3 as the Molecular Target

The primary molecular target of this compound in T. brucei has been identified as the cleavage and polyadenylation specificity factor 3 (CPSF3), also known as CPSF73. CPSF3 is a key endonuclease component of the polyadenylation complex, responsible for cleaving the 3' ends of mRNAs before the addition of the poly(A) tail.

The validation of CPSF3 as the target of this compound was achieved through several lines of experimental evidence:

-

Genetic Validation: Overexpression of CPSF3 in T. brucei resulted in a threefold increase in the EC50 value of this compound, indicating that higher levels of the target protein can overcome the inhibitory effect of the compound.

-

Molecular Modeling: Computational docking studies suggested that this compound can feasibly bind to the active site of T. brucei CPSF3.

While CPSF3 is the primary target, it is worth noting that prolonged selection of trypanosomes with this compound resulted in only a 1.5-fold resistance, suggesting that other mechanisms of action or resistance may exist.

Activity in Cryptosporidium: A Potent Growth Inhibitor

This compound has also been identified as a potent inhibitor of the growth of Cryptosporidium parvum and C. hominis, two species of significant human health concern. The compound effectively blocks the intracellular development of the parasite and appears to be parasiticidal.

Target Identification in Cryptosporidium: An Area of Ongoing Research

While the efficacy of this compound against Cryptosporidium is well-documented, its precise molecular target in this parasite has not yet been definitively identified. However, research on other benzoxaboroles provides clues to a potential mechanism of action. A related compound, AN6426, has been shown to inhibit leucyl-tRNA synthetase (LeuRS) in both Cryptosporidium and Toxoplasma gondii. This suggests that aminoacyl-tRNA synthetases could be a target class for benzoxaboroles in these apicomplexan parasites. Further investigation is required to determine if this compound also targets LeuRS or another component of the protein synthesis machinery in Cryptosporidium.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound against T. brucei and Cryptosporidium.

| Parameter | Organism | Value | Reference |

| EC50 | T. brucei (Wild-type) | Not explicitly stated in provided abstracts | |

| EC50 | T. brucei (CPSF3 overexpression) | 3-fold increase compared to wild-type | |

| Inhibition of trans-splicing | T. brucei | Within 1 hour of treatment |

| Parameter | Organism | Value | Reference |

| Inhibition of intracellular development | C. parvum and C. hominis | Potent inhibition | |

| Parasiticidal activity | Cryptosporidium | Appears to be parasiticidal |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used for the identification and validation of the this compound target in T. brucei.

T. brucei Culturing and Drug Sensitivity Assays

-

Cell Culture: Bloodstream form Trypanosoma brucei parasites are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C with 5% CO2.

-

EC50 Determination: To determine the half-maximal effective concentration (EC50), parasites are seeded in 96-well plates at a density of 2 x 10^4 cells/mL. This compound is added in a serial dilution, and the plates are incubated for 48 hours. Cell viability is then assessed using a resazurin-based assay, and the EC50 values are calculated using a suitable dose-response curve fitting model.

Analysis of mRNA Processing

-

RNA Extraction and Northern Blotting: T. brucei cultures are treated with this compound for various time points. Total RNA is then extracted using a TRIzol-based method. For Northern blotting, RNA is separated on a denaturing agarose gel, transferred to a nylon membrane, and hybridized with radiolabeled probes specific for the spliced leader RNA and other target mRNAs. The levels of mature mRNA and splicing intermediates are then visualized and quantified.

-

Y-Structure Splicing Intermediate Detection: The inhibition of trans-splicing can be directly observed by monitoring the levels of the Y-shaped splicing intermediate. This is typically done by primer extension or Northern blotting using probes that can distinguish the Y-structure from other RNA species.

Genetic Validation of CPSF3 as the Target

-

Overexpression of CPSF3: A tetracycline-inducible expression system is used to overexpress CPSF3 in T. brucei. The CPSF3 open reading frame is cloned into a pLEW100-based vector, which is then transfected into the parasites.

-

Confirmation of Overexpression: Overexpression of CPSF3 is confirmed by Western blotting using an antibody against an epitope tag (e.g., c-myc) fused to the protein.

-

EC50 Shift Assay: The EC50 of this compound is determined in both the wild-type and the CPSF3-overexpressing cell lines in the presence and absence of tetracycline. A significant increase in the EC50 upon induction of CPSF3 expression provides strong evidence that it is the drug's target.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound in Trypanosoma brucei.

Experimental Workflow for Target Validation

References

- 1. Cryptosporidium and Toxoplasma Parasites Are Inhibited by a Benzoxaborole Targeting Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Pharmacological Profile of the Benzoxaborole AN7973: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AN7973 is a novel benzoxaborole compound that has demonstrated significant therapeutic potential against a range of protozoan parasites. Initially investigated as a treatment for veterinary trypanosomosis, its potent activity has also been established against Cryptosporidium, the causative agent of cryptosporidiosis, a severe diarrheal disease. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its characterization. The information is presented to support further research and development of this promising antiparasitic agent.

Mechanism of Action

This compound exerts its trypanocidal and anticryptosporidial effects primarily through the inhibition of mRNA processing.[1][2][3][4][5] In kinetoplastid parasites such as Trypanosoma, transcription is polycistronic, meaning multiple genes are transcribed into a single pre-mRNA molecule. Individual mature mRNAs are then generated through a process of trans-splicing and polyadenylation.

This compound rapidly disrupts this crucial process. Within an hour of treatment in Trypanosoma brucei, this compound inhibits trans-splicing, leading to a loss of the Y-structure splicing intermediate and a subsequent reduction in mature mRNA levels. This disruption of gene expression ultimately leads to a cessation of protein synthesis and parasite death.

A key molecular target of this compound is believed to be the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an endonuclease essential for mRNA processing. Overexpression of CPSF3 in T. brucei has been shown to increase the EC50 value for this compound by threefold, suggesting that the compound directly or indirectly interacts with this enzyme. Molecular modeling also supports the feasibility of this compound inhibiting CPSF3. While CPSF3 is a primary target, it is possible that other mechanisms may contribute to the overall activity of benzoxaboroles.

In addition to its effects on mRNA processing, prolonged exposure to this compound can lead to alterations in parasite metabolism, specifically an increase in S-adenosyl methionine and methylated lysine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Northern & Southern Blot Protocols [sigmaaldrich.com]

- 5. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]

AN7973: A Technical Overview of its Efficacy and Mechanism Against Key Animal African Trypanosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Animal African Trypanosomiasis (AAT), primarily caused by Trypanosoma congolense and Trypanosoma vivax, remains a significant impediment to livestock productivity in sub-Saharan Africa. The benzoxaborole compound AN7973 has emerged as a promising trypanocidal agent. This document provides a comprehensive technical guide on the effects of this compound on T. congolense and T. vivax. It synthesizes available data on its in vitro and in vivo efficacy, details the experimental protocols utilized in key studies, and elucidates its molecular mechanism of action through the inhibition of mRNA processing. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

The limited arsenal of drugs available for AAT is threatened by increasing drug resistance, necessitating the discovery and development of novel therapeutics. Benzoxaboroles represent a promising class of compounds with potent anti-trypanosomal activity. This compound was identified as an early candidate for the treatment of veterinary trypanosomosis. While it demonstrated significant efficacy, particularly against T. congolense, its reduced effectiveness against T. vivax in cattle has led to the advancement of next-generation compounds like AN11736.[1][2] Nevertheless, the study of this compound has provided invaluable insights into the mechanism of action of benzoxaboroles and has chemically validated mRNA processing as a viable drug target in trypanosomes.[1][3]

Quantitative Efficacy Data

The trypanocidal activity of this compound has been evaluated through both in vitro and in vivo studies against T. congolense and T. vivax. The following tables summarize the key quantitative findings from published research.

Table 1: In Vitro and Ex Vivo Efficacy of this compound

| Parasite Species | Assay Type | EC50 (nM) | Reference |

| Trypanosoma congolense | In vitro | 84 | [4] |

| Trypanosoma vivax | Ex vivo | 215 | |

| Trypanosoma brucei | In vitro | 20-80 |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Parasite Species | Dose | Route | Outcome | Reference |

| Mouse | T. congolense | 10 mg/kg (single dose) | i.p. | Cure | |

| Goat | T. congolense | 10 mg/kg (single dose) | i.m. | Cure (3/3) | |

| Goat | T. congolense | 10 mg/kg (two doses, 24h apart) | i.m. | Cure (4/4) | |

| Goat | T. vivax | 10 mg/kg (two doses) | i.m. | Cure | |

| Cattle | T. congolense | 10 mg/kg (single dose) | i.m. | Cure (3/3) | |

| Cattle | T. vivax | 10 mg/kg (single dose) | i.m. | Not curative |

Mechanism of Action: Inhibition of mRNA Processing

The primary mechanism of action of this compound is the inhibition of mRNA processing in trypanosomes. Unlike in higher eukaryotes, transcription in kinetoplastids is polycistronic, meaning multiple genes are transcribed into a single pre-mRNA. Individual mature mRNAs are then generated through a process involving trans-splicing and polyadenylation.

This compound disrupts this crucial pathway. Treatment of Trypanosoma brucei with this compound leads to a rapid inhibition of trans-splicing within an hour. This is evidenced by the loss of the Y-structure splicing intermediate and a reduction in the levels of mature mRNA. A consequence of this is the cessation of protein synthesis.

The molecular target of this compound has been identified as the cleavage and polyadenylation specificity factor 3 (CPSF3), a key endonuclease in the mRNA processing machinery. Overexpression of CPSF3 in T. brucei results in a three-fold increase in the EC50 for this compound, indicating that the compound binds to and inhibits this protein. This mode of action appears to be common among several trypanocidal benzoxaboroles.

Caption: Mechanism of action of this compound in trypanosomes.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound.

In Vitro and Ex Vivo Drug Sensitivity Assays

-

Parasite Culture: Trypanosoma congolense and T. brucei bloodstream forms are typically cultured in appropriate media (e.g., HMI-9) supplemented with fetal bovine serum at 37°C and 5% CO2. For T. vivax, which is not readily cultured in vitro, ex vivo assays are performed using parasites isolated from infected rodent blood.

-

Assay Principle: A viability assay, such as the AlamarBlue (resazurin reduction) assay, is commonly used. This colorimetric assay measures the metabolic activity of the cells, which correlates with cell viability.

-

Procedure:

-

Parasites are seeded in 96-well plates at a defined density.

-

A serial dilution of this compound is added to the wells.

-

Plates are incubated for a specified period (e.g., 48-72 hours).

-

A viability reagent (e.g., AlamarBlue) is added, and the plates are incubated for a further period.

-

The absorbance or fluorescence is measured using a plate reader.

-

The 50% effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.

-

In Vivo Efficacy Studies in Animal Models

-

Animal Models: Mice, goats, and cattle are used as models for AAT.

-

Infection: Animals are infected with a defined number of parasites (e.g., T. congolense or T. vivax) via intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

Treatment: Once parasitemia is established, animals are treated with this compound at various doses and regimens (e.g., single or multiple doses) via i.p. or intramuscular (i.m.) routes.

-

Monitoring: Parasitemia is monitored regularly by microscopic examination of blood smears. The general health of the animals is also observed.

-

Outcome: The primary outcome is the clearance of parasites from the blood and the absence of relapse over a defined follow-up period.

Caption: General experimental workflow for this compound evaluation.

Investigation of the Mechanism of Action

-

Northern Blot Analysis: To assess the effect on mRNA processing, total RNA is extracted from this compound-treated and untreated trypanosomes. RNA is then separated by gel electrophoresis, transferred to a membrane, and hybridized with probes specific for spliced leader (SL) RNA and specific mRNAs (e.g., tubulin). Inhibition of splicing is observed as a decrease in mature mRNA and the accumulation of unprocessed precursors.

-

Primer Extension Assay: This technique is used to detect the Y-shaped splicing intermediate. A radiolabeled primer complementary to the SLRNA is used to reverse transcribe the RNA. The presence and quantity of the Y-structure can be determined by the size of the resulting cDNA products.

-

Metabolomics: To investigate broader metabolic effects, changes in the metabolome of trypanosomes following this compound treatment can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS).

-

Genetic Validation: To confirm the target, trypanosome cell lines overexpressing the putative target (CPSF3) are generated. The drug sensitivity of these modified parasites is then compared to that of wild-type parasites. A rightward shift in the EC50 curve for the overexpressing line provides strong evidence for target engagement.

Conclusion

This compound is a potent trypanocidal compound that has significantly advanced our understanding of the benzoxaborole class of drugs. Its primary mechanism of action, the inhibition of mRNA processing via targeting CPSF3, represents a validated and promising strategy for the development of new treatments for Animal African Trypanosomiasis. While its differential efficacy against T. congolense and T. vivax in cattle has led to its replacement by more advanced candidates in the development pipeline, the wealth of data generated from the study of this compound provides a solid foundation for future research and development in this critical area of veterinary medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]

An In-depth Technical Guide to the Benzoxaborole Class of Compounds and the Investigational Drug AN7973

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the benzoxaborole class of compounds, with a specific focus on the antitrypanosomal candidate, AN7973. It details their chemical properties, mechanisms of action, therapeutic applications, and relevant experimental methodologies.

Introduction to Benzoxaboroles

Benzoxaboroles are a versatile class of boron-heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] Their unique structure, featuring a boron atom integrated into a bicyclic ring system, confers distinct physicochemical properties, including Lewis acidity, which allows for reversible covalent interactions with biological targets.[3][4] This characteristic has enabled the development of benzoxaborole derivatives with a broad spectrum of therapeutic activities, including antifungal, antibacterial, antiparasitic, antiviral, anti-inflammatory, and anticancer effects.[5]

Two notable FDA-approved benzoxaborole drugs are Crisaborole (Eucrisa), a phosphodiesterase-4 (PDE4) inhibitor for atopic dermatitis, and Tavaborole (Kerydin), a leucyl-tRNA synthetase (LeuRS) inhibitor for onychomycosis. Several other benzoxaboroles are in various stages of clinical development, highlighting the therapeutic potential of this chemical scaffold.

This compound: A Case Study in Benzoxaborole Drug Development

This compound is a 6-carboxamide benzoxaborole that was investigated as a potential treatment for kinetoplastid infections, particularly African trypanosomiasis (sleeping sickness) in animals. It demonstrated significant efficacy against Trypanosoma species both in vitro and in vivo. Although it was eventually succeeded by other candidates for commercial development, the study of this compound has provided crucial insights into the mechanism of action of benzoxaboroles against these parasites and has validated a novel drug target.

Chemical Structures of Key Benzoxaboroles

The chemical structures of this compound and other relevant benzoxaboroles are presented below. The common benzoxaborole scaffold is highlighted.

-

This compound: A 6-carboxamide benzoxaborole.

-

Acoziborole (AN5568/SCYX-7158): A benzoxaborole in clinical trials for human African trypanosomiasis.

-

AN11736: A potent benzoxaborole developed for animal African trypanosomiasis.

-

Crisaborole (AN2728): An FDA-approved PDE4 inhibitor.

-

Tavaborole (AN2690): An FDA-approved antifungal agent that inhibits LeuRS.

Mechanism of Action

Benzoxaboroles exert their biological effects through various mechanisms, primarily by targeting and inhibiting essential enzymes.

Inhibition of mRNA Processing by this compound

The primary mechanism of action of this compound against trypanosomes is the inhibition of mRNA processing. In kinetoplastids, transcription is polycistronic, and individual mRNAs are generated through trans-splicing and polyadenylation. This compound targets and inhibits the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) , an endonuclease that is essential for this process. Inhibition of CPSF3 disrupts the maturation of mRNA, leading to a decrease in protein synthesis and ultimately, parasite death. This mechanism has been validated as a key target for antitrypanosomal benzoxaboroles.

Inhibition of Leucyl-tRNA Synthetase (LeuRS)

A primary mechanism of action for many antifungal and antibacterial benzoxaboroles, such as tavaborole, is the inhibition of leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis as it attaches the amino acid leucine to its corresponding tRNA. Benzoxaboroles bind to the editing site of LeuRS, forming a stable adduct with the terminal adenosine of tRNALeu. This "trapping" of the tRNA prevents the enzyme from functioning, thereby halting protein synthesis and leading to cell death.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and other selected benzoxaboroles against various pathogens.

Table 1: Antitrypanosomal Activity of Benzoxaboroles

| Compound | Organism | EC50 / IC50 | Reference(s) |

| This compound | T. brucei | 22.9 nM | |

| T. congolense | 84 nM | ||

| T. vivax | 215 nM | ||

| Acoziborole | T. b. brucei | 0.07 - 0.37 µg/mL | |

| (SCYX-7158) | T. b. rhodesiense | ~0.07 - 0.37 µg/mL | |

| T. b. gambiense | ~0.07 - 0.37 µg/mL | ||

| AN11736 | T. congolense | 0.15 nM | |

| T. vivax | 1.3 nM |

Table 2: Antibacterial and Antifungal Activity of Benzoxaboroles

| Compound | Organism | MIC (µg/mL) | Reference(s) |

| Tavaborole | Trichophyton rubrum | - | |

| (AN2690) | Trichophyton mentagrophytes | - | |

| Crisaborole | - | - | - |

| (AN2728) | |||

| Epetraborole | Mycobacterium abscessus | - | |

| GSK656 | Mycobacterium abscessus | ≤ 25 mg/L | |

| Mycobacterium intracellulare | > 8.0 mg/L | ||

| EC/11770 | Mycobacterium abscessus | 0.7 - 1.2 µM | |

| Mycobacterium avium complex (MAC) | 0.3 µM |

Note: Specific MIC values for Tavaborole and Crisaborole are not detailed in the provided search results, as their primary applications are topical for fungal and inflammatory conditions, respectively.

Experimental Protocols

This section outlines the methodologies for key experiments used in the characterization of benzoxaboroles.

Northern Blot Analysis for mRNA Processing

This protocol is used to assess the impact of compounds like this compound on mRNA processing by detecting changes in mRNA levels and the accumulation of splicing intermediates.

Methodology:

-

Cell Culture and Treatment: Trypanosoma cultures are treated with the benzoxaborole compound at a specified concentration (e.g., 10x EC50) for various time points.

-

RNA Extraction: Total RNA is isolated from the treated and control cells using standard methods (e.g., Trizol reagent).

-

Gel Electrophoresis: The extracted RNA is separated by size on a denaturing formaldehyde-agarose gel.

-

Transfer: The separated RNA is transferred from the gel to a nylon or nitrocellulose membrane via capillary action.

-

Cross-linking: The RNA is fixed to the membrane using UV irradiation.

-

Prehybridization: The membrane is incubated in a prehybridization buffer to block non-specific binding sites.

-

Probe Hybridization: The membrane is incubated with a labeled single-stranded DNA or RNA probe that is complementary to the target mRNA sequence (e.g., a probe for the spliced leader sequence to detect all mRNAs, or a gene-specific probe).

-

Washing: The membrane is washed under stringent conditions to remove any unbound or non-specifically bound probe.

-

Detection: The labeled probe is detected using autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes), revealing the abundance and size of the target RNA.

In Vitro CPSF3 Inhibition Assay

This assay directly measures the ability of a benzoxaborole compound to inhibit the endonuclease activity of CPSF3.

Methodology:

-

Recombinant Protein Expression and Purification: Recombinant CPSF3 is expressed (e.g., in E. coli or insect cells) and purified.

-

Substrate Preparation: A labeled RNA substrate containing the cleavage site for CPSF3 is synthesized.

-

Inhibition Assay: The purified CPSF3 enzyme is incubated with the RNA substrate in the presence of varying concentrations of the benzoxaborole inhibitor.

-

Product Analysis: The reaction products (cleaved RNA fragments) are separated by gel electrophoresis and quantified.

-

Data Analysis: The extent of inhibition is determined by comparing the amount of cleaved product in the presence of the inhibitor to the control (no inhibitor). IC50 values can then be calculated.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This assay determines the inhibitory activity of benzoxaboroles against LeuRS.

Methodology:

-

Enzyme and Substrate Preparation: Purified recombinant LeuRS, tRNALeu, and radiolabeled leucine are prepared.

-

Reaction Mixture: The reaction is carried out in a buffer containing ATP, Mg2+, LeuRS, tRNALeu, and radiolabeled leucine, with or without the benzoxaborole inhibitor.

-

Incubation: The reaction mixture is incubated to allow for the aminoacylation of tRNALeu.

-

Precipitation and Washing: The reaction is stopped, and the charged tRNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter. Unincorporated radiolabeled leucine is washed away.

-

Quantification: The amount of radioactivity on the filter, which corresponds to the amount of charged tRNALeu, is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.

Conclusion

The benzoxaborole class of compounds represents a rich and versatile source of therapeutic agents with diverse mechanisms of action. The investigation of this compound has not only demonstrated the potential of benzoxaboroles as potent antiparasitic agents but has also been instrumental in validating CPSF3 as a druggable target in trypanosomes. The continued exploration of this chemical scaffold, aided by the experimental approaches detailed in this guide, holds significant promise for the development of new and effective treatments for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Testing of AN7973 Against Trypanosomes

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AN7973 is a benzoxaborole-based compound that has demonstrated significant trypanocidal activity. It was initially investigated as a potential treatment for veterinary trypanosomosis, particularly for infections caused by Trypanosoma congolense and Trypanosoma brucei.[1] This document provides a detailed protocol for the in vitro evaluation of this compound's efficacy against various trypanosome species, summarizes its known potency, and illustrates its mechanism of action.

This compound's primary mode of action is the inhibition of mRNA processing in trypanosomes.[1][2][3][4] Specifically, it inhibits the crucial process of trans-splicing, where a short spliced leader (SL) sequence is added to the 5' end of all mRNAs. This disruption leads to a rapid decrease in mature mRNA levels and a subsequent halt in protein synthesis, ultimately causing parasite death. The molecular target of this compound is believed to be the cleavage and polyadenylation specificity factor 3 (CPSF3), a key endonuclease in the mRNA processing machinery.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported 50% effective concentration (EC50) values of this compound against different trypanosome species and life-cycle stages.

| Trypanosome Species | Life-Cycle Stage | EC50 (nM) | Reference |

| Trypanosoma brucei | Bloodstream form | 20-80 | |

| Trypanosoma brucei | Procyclic form | 5-10 times higher than bloodstream forms | |

| Trypanosoma congolense | - | 84 | |

| Trypanosoma vivax | - | 215 |

Experimental Protocols

This section outlines the detailed methodology for determining the in vitro efficacy of this compound against bloodstream forms of Trypanosoma brucei. This protocol can be adapted for other trypanosome species and life-cycle stages with appropriate modifications to the culture conditions.

1. Materials and Reagents:

-

Trypanosoma brucei brucei (e.g., Lister 427 strain)

-

HMI-9 medium

-

Fetal Calf Serum (FCS), heat-inactivated

-

Penicillin-Streptomycin solution

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

Alamar Blue (Resazurin) solution

-

96-well microtiter plates (flat bottom, sterile)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (fluorescence or absorbance)

-

Hemocytometer or automated cell counter

2. Preparation of Media and Compound:

-

Complete HMI-9 Medium: To prepare 100 mL of complete medium, supplement 88 mL of HMI-9 base medium with 10 mL of heat-inactivated FCS and 1 mL of Penicillin-Streptomycin solution.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Store at -20°C.

-

Serial Dilutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete HMI-9 medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the parasites (typically ≤0.5%).

3. In Vitro Drug Sensitivity Assay (Alamar Blue Assay):

-

Parasite Culture: Culture bloodstream-form T. brucei in complete HMI-9 medium in a humidified incubator at 37°C with 5% CO2. Maintain the parasite density in the logarithmic growth phase.

-

Cell Seeding: Determine the parasite density using a hemocytometer. Dilute the parasite culture with complete HMI-9 medium to a final concentration of 2 x 10^4 cells/mL. Add 100 µL of this cell suspension to each well of a 96-well plate, resulting in 2,000 cells per well.

-

Compound Addition: Add 100 µL of the serially diluted this compound solutions to the designated wells. Include wells with medium only (blank), cells with medium and the corresponding DMSO concentration (negative control), and a positive control with a known trypanocidal drug if desired.

-

Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.

-

Addition of Alamar Blue: After the 48-hour incubation, add 20 µL of Alamar Blue solution to each well.

-

Final Incubation: Incubate the plate for an additional 24 hours under the same conditions.

-

Data Acquisition: Measure the fluorescence (excitation 530-560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence/absorbance from the blank wells.

-

Calculate the percentage of growth inhibition for each this compound concentration relative to the negative control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

-

Visualizations

Mechanism of Action of this compound in Trypanosomes

Caption: this compound inhibits the CPSF3 endonuclease, disrupting mRNA trans-splicing and leading to parasite death.

Experimental Workflow for In Vitro Testing of this compound

Caption: Workflow for determining the in vitro efficacy of this compound against trypanosomes using the Alamar Blue assay.

References

Application Notes and Protocols for the Laboratory Synthesis of AN7973

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of AN7973, a benzoxaborole compound with demonstrated trypanocidal and anticryptosporidial activities. The synthesis involves the preparation of a key intermediate, 6-amino-1-hydroxy-2,1-benzoxaborolane, followed by its acetylation to yield the final product.

Mechanism of Action and Biological Activity

This compound is a member of the benzoxaborole class of compounds, which have emerged as promising therapeutic agents for various infectious diseases. The primary mechanism of action for this compound in trypanosomes is the inhibition of mRNA processing.[1][2][3] Treatment of Trypanosoma brucei with this compound has been shown to inhibit trans-splicing within an hour, leading to a reduction in mRNA levels and the cessation of protein synthesis.[1][3] A potential molecular target for this compound is the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease involved in mRNA maturation. Overexpression of CPSF3 in T. brucei has been shown to increase the EC50 for this compound, suggesting it is a key target. In addition to its trypanocidal activity, this compound has been identified as a potent inhibitor of Cryptosporidium parvum and Cryptosporidium hominis, where it blocks intracellular parasite development.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound.

| Parameter | Organism/Target | Value | Reference |

| EC50 | T. brucei | Increased 3-fold with CPSF3 overexpression | |

| In vivo efficacy | T. congolense in mice | Cure with a single 10 mg/kg i.p. dose | |

| In vivo efficacy | T. congolense in goats | Cured with a single 10 mg/kg injection | |

| In vivo efficacy | T. vivax in goats | Required two 10 mg/kg injections for cure | |

| EC90 | C. parvum | 0.21 µM |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved in two main stages:

-

Synthesis of the key intermediate: 6-amino-1-hydroxy-2,1-benzoxaborolane.

-

Acetylation of the intermediate to yield N-(1-hydroxy-1,3-dihydrobenzo[c]oxaborol-6-yl)acetamide (this compound).

Two practical routes for the synthesis of the 6-amino-1-hydroxy-2,1-benzoxaborolane intermediate have been described, starting from either 4-tolunitrile or 2-methyl-5-nitroaniline. The following protocol details the route starting from 2-methyl-5-nitroaniline as it is described as more practical and scalable due to milder operating conditions and a more facile isolation process.

Diagram of the Synthetic Workflow

References

Application Notes and Protocols for Studying mRNA Splicing in Kinetoplastids with AN7973

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetoplastids, a group of flagellated protozoa including the human pathogens Trypanosoma and Leishmania, possess a unique mechanism of mRNA maturation known as trans-splicing. In this process, a common 39-nucleotide spliced leader (SL) sequence is added to the 5' end of all nuclear mRNAs. This essential pathway presents a promising target for novel therapeutic interventions. AN7973, a benzoxaborole compound, has been identified as a potent inhibitor of this process, offering a valuable tool for studying the intricacies of kinetoplastid mRNA splicing and for the development of new anti-trypanosomal drugs.[1][2]

These application notes provide a comprehensive guide to utilizing this compound in studies of mRNA splicing in kinetoplastids, with a focus on Trypanosoma brucei. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Mechanism of Action of this compound

This compound rapidly inhibits trans-splicing in T. brucei, leading to a reduction in mature mRNA levels and a subsequent block in protein synthesis.[1][3] The primary molecular target of this compound is believed to be the cleavage and polyadenylation specificity factor 3 (CPSF3), a key endonuclease involved in the coupled processes of trans-splicing and polyadenylation in kinetoplastids.[1] Inhibition of CPSF3 disrupts the maturation of polycistronically transcribed pre-mRNAs into individual, translatable mRNAs. Overexpression of CPSF3 has been shown to confer resistance to this compound, further validating it as a key target.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activity of this compound against Trypanosoma brucei.

| Parameter | Value | Trypanosoma Species | Reference |

| EC50 | 20-80 nM | T. brucei (in vitro) | |

| EC50 | 215 nM | T. vivax (ex vivo) | |

| EC50 | 84 nM | T. congolense (in vitro) | |

| Fold-resistance to this compound | ~3-fold | T. brucei overexpressing CPSF3 | |

| Time to inhibit trans-splicing | < 1 hour | T. brucei |